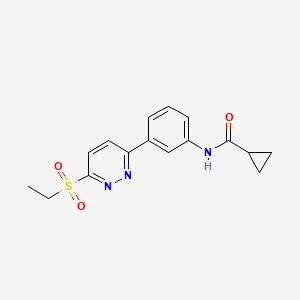

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclopropanecarboxamide derivatives involves multi-step chemical reactions, starting from basic organic compounds to the final complex structure. For example, Takahashi et al. (1985) described the preparation of 1-phenylsulfonylcyclopropanecarboxylic acid derivatives, highlighting the versatility of cyclopropane in synthesizing complex molecules (Takahashi, Suzuki, & Kata, 1985). Similarly, the synthesis of pyridazinones and related compounds demonstrates the adaptability of pyridazin-3-yl components in creating biologically active agents, as outlined by Alonazy, Al-Hazimi, & Korraa (2009) (Alonazy, Al-Hazimi, & Korraa, 2009).

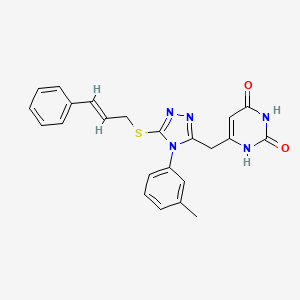

Molecular Structure Analysis

The molecular structure of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide, with its cyclopropane and pyridazin-3-yl moieties, contributes to its distinctive chemical properties and biological activities. The structure-activity relationships of similar compounds, such as the pyridazine derivatives acting as acetylcholinesterase inhibitors described by Contreras et al. (2001), provide insights into how structural features impact biological efficacy (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).

Chemical Reactions and Properties

Cyclopropane and pyridazin-3-yl groups undergo various chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological activities. For instance, Davies et al. (1996) discussed the asymmetric cyclopropanations and their practical applications in synthesizing amino acid stereoisomers, emphasizing the chemical reactivity of cyclopropane derivatives (Davies, Bruzinski, Lake, Kong, & Fall, 1996).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their practical applications. The work by Wójcicka et al. (2022) on the structure and cytotoxic properties of pyrido[3,4-d]pyridazin-4(3H)-one derivatives showcases the importance of understanding the physical characteristics of cyclopropanecarboxamide and pyridazin-3-yl compounds (Wójcicka, Becan, Rembiałkowska, Pyra, & Bryndal, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for the development of pharmaceutical agents. The synthesis and reactions of N-substituted imidazolylbenzamides by Morgan et al. (1990) illustrate the chemical versatility of pyridazine and related structures in medicinal chemistry (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Wissenschaftliche Forschungsanwendungen

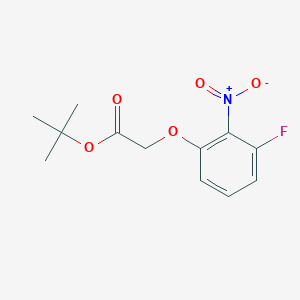

Chemical Synthesis and Drug Design

The structural complexity and unique functional groups present in "N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide" make it a candidate for chemical synthesis studies aiming at the development of novel compounds with potential therapeutic effects. Research in this area explores the synthesis of cyclopropanecarboxamide derivatives, investigating their reactivity and the potential for creating new molecules with improved pharmacological profiles. Studies such as those by Philip et al. (2020) on applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines highlight the broader context of synthetic chemistry where similar compounds are explored for their utility in generating bioactive molecules (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).

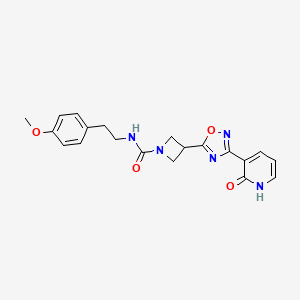

Biochemical Applications

In the realm of biochemistry, the compound's sulfonamide group aligns it with research on sulfonamide inhibitors, which are extensively studied for their role in inhibiting various enzymes. Such inhibitors have broad applications, including the study of their biochemical mechanisms and potential therapeutic uses. Gulcin and Taslimi (2018) provide an overview of sulfonamide inhibitors, showcasing their importance in developing drugs targeting different diseases, thereby underscoring the relevance of compounds like "N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide" in drug discovery processes (Gulcin, I., & Taslimi, P., 2018).

Pharmacological Research

While direct studies on "N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide" and its specific applications in pharmacology may be limited, the investigation into related sulfonamide compounds provides a context for potential research directions. Research into sulfonamides reveals a variety of pharmacological activities, including their use in treating bacterial infections, their roles as diuretics, carbonic anhydrase inhibitors, and their potential in anti-inflammatory and anticancer therapies. For instance, Carta, Scozzafava, and Supuran (2012) discuss the therapeutic potentials of sulfonamides, highlighting the structural features that contribute to their bioactivity and the ongoing search for novel derivatives with enhanced efficacy (Carta, F., Scozzafava, A., & Supuran, C. T., 2012).

Eigenschaften

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-2-23(21,22)15-9-8-14(18-19-15)12-4-3-5-13(10-12)17-16(20)11-6-7-11/h3-5,8-11H,2,6-7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTPBSHMTUXRST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)

![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)

![8-Butyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B2495458.png)

![5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B2495464.png)

![4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2495469.png)

![N-Methyl-N-[2-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2495474.png)

![4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495476.png)